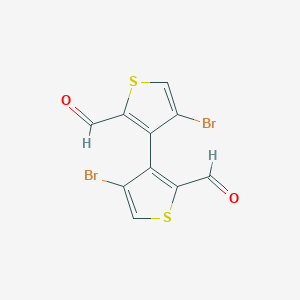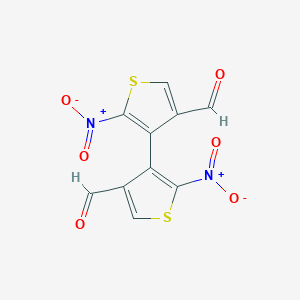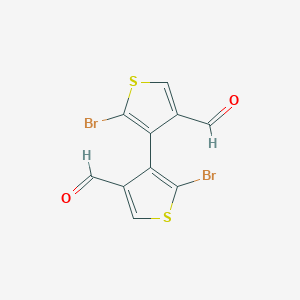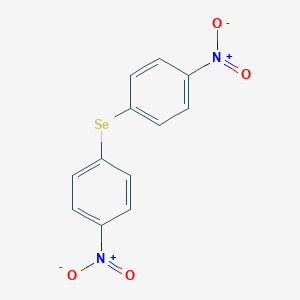![molecular formula C12H10NO2S2+ B429071 methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate](/img/structure/B429071.png)
methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dithieno[2,3-b:3,4-d]pyridine core, which is further modified by the addition of a 2-methoxy-2-oxoethyl group.
Preparation Methods
The synthesis of methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate typically involves multiple steps, including the formation of the dithieno[2,3-b:3,4-d]pyridine core and subsequent modification with the 2-methoxy-2-oxoethyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems, to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Scientific Research Applications
methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. In biology, it may be studied for its potential biological activity and interactions with biomolecules .
In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways. In industry, it may be used in the development of new materials, such as conductive polymers or advanced coatings .
Mechanism of Action
The mechanism of action of methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
When compared to similar compounds, methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate stands out due to its distinctive dithieno[2,3-b:3,4-d]pyridine core and the presence of the 2-methoxy-2-oxoethyl group. Similar compounds may include other dithieno[2,3-b:3,4-d]pyridine derivatives or compounds with similar functional groups .
Some similar compounds include:
- 1-(2-Methoxy-2-oxoethyl)pyridinium bis(2-thioxo-1,3-dithiole-4,5-dithiolate)
- Methyl 3-(2-methoxy-2-oxoethyl)thio propionate
These compounds share structural similarities but may differ in their chemical properties and applications.
Properties
Molecular Formula |
C12H10NO2S2+ |
|---|---|
Molecular Weight |
264.3g/mol |
IUPAC Name |
methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate |
InChI |
InChI=1S/C12H10NO2S2/c1-15-11(14)5-13-4-8-6-16-7-10(8)9-2-3-17-12(9)13/h2-4,6-7H,5H2,1H3/q+1 |
InChI Key |
ARELQMDJZWFSBW-UHFFFAOYSA-N |
SMILES |
COC(=O)C[N+]1=CC2=CSC=C2C3=C1SC=C3 |
Canonical SMILES |
COC(=O)C[N+]1=CC2=CSC=C2C3=C1SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-4H,6H-selenopheno[3,4-c]thiophene](/img/structure/B428989.png)
![2-{[5-(Methylsulfonyl)selenophen-2-yl]methylene}malononitrile](/img/structure/B428991.png)
![2-{[5-(Methylsulfanyl)selenophen-2-yl]methylene}malononitrile](/img/structure/B428992.png)



![3-Bromothiophene-2-carbaldehyde [(3-bromothien-2-yl)methylene]hydrazone](/img/structure/B429001.png)

![2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B429003.png)

![[4-(Cyanomethyl)-2,5-dimethylselenophen-3-yl]acetonitrile](/img/structure/B429006.png)



